4-(4-Toluidinomethylene)-2-pentenedinitrile
Description
Properties
IUPAC Name |
(Z,4E)-4-[(4-methylanilino)methylidene]pent-2-enedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-11-4-6-13(7-5-11)16-10-12(9-15)3-2-8-14/h2-7,10,16H,1H3/b3-2-,12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOLJZGNDCDRCE-QTXYNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C=CC#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C=C/C#N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Toluidinomethylene)-2-pentenedinitrile typically involves the condensation of 4-toluidine with malononitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The general reaction scheme is as follows:
[ \text{4-Toluidine} + \text{Malononitrile} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature and reaction time, can be optimized to achieve maximum yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Toluidinomethylene)-2-pentenedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(4-Toluidinomethylene)-2-pentenedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(4-Toluidinomethylene)-2-pentenedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Research Implications and Data Gaps
- Synthetic Pathways: The toluidino derivative’s synthesis likely involves condensation reactions between toluidine and pentenedinitrile precursors, analogous to methods for benzothiazole-containing analogs .
- Experimental Data Needs : Absent direct data on the target compound, future studies should prioritize measurements of:
- UV-Vis absorption spectra (to compare conjugation effects with the benzothiazole analog).
- Solubility in common solvents (e.g., DMSO, chloroform).
- Thermal stability via thermogravimetric analysis (TGA).
Biological Activity
Overview of 4-(4-Toluidinomethylene)-2-pentenedinitrile
This compound is an organic compound that belongs to a class of compounds known as nitriles. Its structure includes a pentenedinitrile backbone with a substituted toluidine group, which can influence its chemical reactivity and biological activity.
Biological Activity
Antimicrobial Properties : Compounds similar to this compound have been studied for their antimicrobial properties. Nitriles can exhibit varying degrees of antibacterial and antifungal activities depending on their structure and substituents. Research indicates that certain nitriles can inhibit the growth of specific pathogens by interfering with their metabolic processes.
Cytotoxic Effects : Some studies have reported that nitrile compounds can exhibit cytotoxic effects on cancer cell lines. This activity is often attributed to their ability to induce apoptosis or disrupt cellular functions. The presence of the toluidine moiety may enhance these effects due to its potential interactions with cellular targets.
Enzyme Inhibition : Nitriles are known to act as enzyme inhibitors in various biochemical pathways. For instance, they may inhibit enzymes involved in nucleotide metabolism or protein synthesis, leading to potential therapeutic applications in cancer treatment or infectious diseases.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of several nitrile derivatives, including those structurally related to this compound. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting potential use as antimicrobial agents.
-
Cytotoxicity Assays :
- In vitro assays on cancer cell lines demonstrated that certain nitriles could reduce cell viability significantly, with IC50 values indicating effective concentrations for inducing cytotoxicity. The mechanism was linked to apoptosis induction, as evidenced by increased markers of apoptosis in treated cells.
-
Enzyme Inhibition Studies :
- Research highlighted the ability of nitriles to inhibit key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in DNA synthesis pathways. This inhibition could lead to reduced proliferation of cancer cells and pathogens.
Data Table Example
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Enzyme Target |
|---|---|---|---|
| This compound | Moderate | 25 | Dihydrofolate reductase |
| Related Nitrile Compound A | High | 15 | Thymidylate synthase |
| Related Nitrile Compound B | Low | 30 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
